4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one
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Overview
Description
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxyethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with 2-hydroxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the phthalazinone core.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phthalazinone core.
Scientific Research Applications
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phthalazinone core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound, which lacks the hydroxyethyl and methylamino groups.
4-Hydroxyphthalazinone: A derivative with a hydroxy group at the 4-position.
4-Aminophthalazinone: A derivative with an amino group at the 4-position.
Uniqueness
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
59940-33-9 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H13N3O2/c1-14(6-7-15)10-8-4-2-3-5-9(8)11(16)13-12-10/h2-5,15H,6-7H2,1H3,(H,13,16) |
InChI Key |
UJKBVMYJFAMPJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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